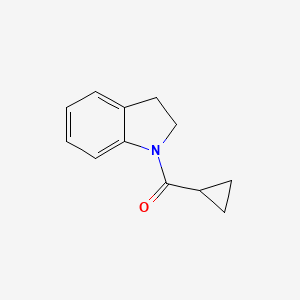

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 1393560-43-4 . It has a molecular weight of 199.16 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 3,3-difluoro-6-methoxyindolin-2-one . The InChI code is 1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

- Researchers have explored the antiviral potential of 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one. For instance, derivatives of this compound were synthesized and screened for anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These investigations aim to identify novel agents for combating viral infections .

- 2,3-Dihydroindoles, including our compound of interest, have shown promise as neuroprotective and antioxidant agents. Their synthesis involves direct reduction of corresponding indoles containing acceptor groups in the indole ring. These properties make them relevant for potential therapeutic applications .

- The long-range backbone ordering of organic semiconductors is crucial for improving charge transport properties in electronic devices. While not directly studied for 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one, understanding its structural effects on energy distribution could contribute to the design of efficient organic materials for optoelectronic applications .

Antiviral Activity

Neuroprotective and Antioxidant Properties

Backbone Ordering in Organic Electronics

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anticancer effects .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one involves the synthesis of 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one followed by the introduction of a methoxy group at the 6-position.", "Starting Materials": [ "2,3-dihydro-1H-indole", "2,2-difluoroacetaldehyde", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one", "a. Dissolve 2,3-dihydro-1H-indole (1.0 g, 8.2 mmol) in methanol (20 mL) and add sodium borohydride (0.4 g, 10.6 mmol) slowly with stirring.", "b. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "c. Add acetic acid (2 mL) dropwise to the reaction mixture to quench the excess sodium borohydride.", "d. Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one as a yellow solid (0.8 g, 70% yield).", "Step 2: Introduction of methoxy group at the 6-position", "a. Dissolve 3,3-difluoro-2-methoxy-2,3-dihydro-1H-indol-2-one (0.5 g, 2.1 mmol) in sodium hydroxide solution (10 mL, 10% w/v).", "b. Add 2,2-difluoroacetaldehyde (0.5 g, 4.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Acidify the reaction mixture with acetic acid and extract the product with chloroform (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one as a yellow solid (0.4 g, 60% yield)." ] } | |

CAS RN |

1393560-43-4 |

Molecular Formula |

C9H7F2NO2 |

Molecular Weight |

199.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.